

Chemical and physical properties of 1,4-Oxazepane

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Compound of Interest

Compound Name: 1,4-Oxazepane

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An In-depth Technical Guide to 1,4-Oxazepane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **1,4-Oxazepane**. It includes a summary of its core properties, generalized experimental protocols for its synthesis and characterization, and relevant spectroscopic data.

Core Chemical and Physical Properties

1,4-Oxazepane, also known as homomorpholine, is a saturated seven-membered heterocycle containing oxygen and nitrogen atoms at the 1 and 4 positions, respectively. Its derivatives are of interest in medicinal chemistry.^[1] The fundamental properties of the parent compound are summarized below. It is important to note that there are discrepancies in the reported values for melting and boiling points in the available literature.

Table 1: Summary of Physical and Chemical Properties of **1,4-Oxazepane**

Property	Value	Source(s)
Molecular Formula	C ₅ H ₁₁ NO	[2][3]
Molecular Weight	101.15 g/mol	[2][3]
CAS Number	5638-60-8	[2][3]
Appearance	Colorless to light yellow liquid	[2][4]
Melting Point	-36 °C or 174-175 °C	[2][4]
Boiling Point	~145 °C (at atmospheric pressure) or 66 °C (at 12 Torr)	[2][4]
Density	~0.98 g/mL or 0.909±0.06 g/cm ³ (Predicted)	[2]
pKa	10.01 ± 0.20 (Predicted)	[2][4]
Solubility	Soluble in water and most organic solvents	[2]

Note: The significant discrepancies in melting and boiling points suggest that these values may correspond to different experimental conditions or potentially to different compounds (e.g., the salt form).

Experimental Protocols

Detailed experimental protocols for the synthesis of the unsubstituted **1,4-Oxazepane** are not readily available in the reviewed literature. However, a general procedure can be inferred from the synthesis of its derivatives. Similarly, standard methods for the determination of its physical properties are described below.

Generalized Synthesis of 1,4-Oxazepane

The synthesis of **1,4-oxazepane** and its derivatives often involves the cyclization of an appropriate open-chain precursor. One common strategy is the intramolecular cyclization of an amino alcohol. A generalized protocol is as follows:

- **Starting Material Preparation:** A suitable starting material would be a compound containing a primary or secondary amine and a hydroxyl group separated by an appropriate linker to favor the formation of a seven-membered ring. For the parent compound, this could be N-(2-hydroxyethyl)ethanolamine.
- **Cyclization Reaction:** The cyclization can be achieved under various conditions, often requiring a catalyst and heat. A plausible method involves the use of a dehydrating agent or a catalyst that facilitates intramolecular nucleophilic substitution.
- **Work-up and Purification:** After the reaction is complete, the mixture is typically cooled, and the catalyst is removed by filtration. The solvent is then evaporated under reduced pressure. The crude product is purified using techniques such as distillation or column chromatography to yield the pure **1,4-Oxazepane**.

Determination of Melting Point

The melting point of a pure substance should be a sharp, narrow range.

- **Sample Preparation:** A small amount of the purified **1,4-Oxazepane** is introduced into a capillary tube.
- **Measurement:** The capillary tube is placed in a melting point apparatus. The temperature is increased gradually.
- **Observation:** The temperature at which the substance starts to melt and the temperature at which it is completely molten are recorded as the melting point range.

Determination of Boiling Point

The boiling point is determined at a specific pressure.

- **Apparatus Setup:** A small amount of **1,4-Oxazepane** is placed in a distillation flask with a thermometer positioned to measure the vapor temperature.
- **Heating:** The flask is heated gently.
- **Measurement:** The temperature at which the liquid boils and its vapor pressure equals the external pressure is recorded as the boiling point. For measurements at reduced pressure, a

vacuum pump is connected to the apparatus.

Spectroscopic Data

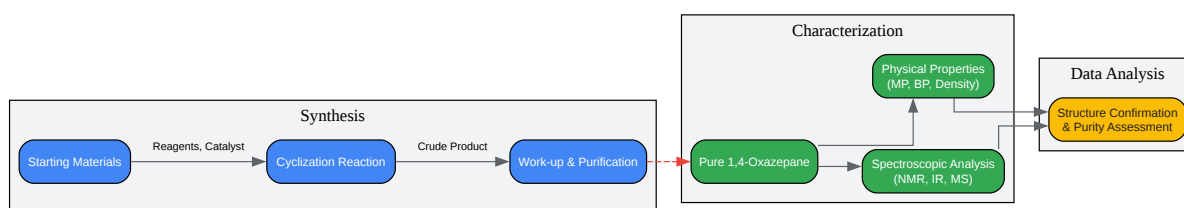
Spectroscopic data is essential for the structural elucidation and confirmation of **1,4-Oxazepane**.

Table 2: Spectroscopic Data for **1,4-Oxazepane**

Technique	Data Highlights	Source(s)
^1H NMR	Data for the unsubstituted parent compound is not readily available in detail. For derivatives, characteristic signals for the methylene protons adjacent to the nitrogen and oxygen atoms are expected in the 2.5-4.0 ppm range.	[5] [6] [7]
^{13}C NMR	Data for the unsubstituted parent compound is not readily available in detail. For derivatives, signals for the carbons adjacent to the heteroatoms would be expected in the downfield region of the aliphatic range.	[5] [6] [7]
FTIR (Vapor Phase)	A vapor phase IR spectrum is available and can be accessed through spectral databases.	[3] [8]
Mass Spectrometry (GC-MS)	A GC-MS spectrum is available, which would show the molecular ion peak and characteristic fragmentation patterns.	[3]

Logical Workflow Visualization

No specific biological signaling pathways involving the parent **1,4-Oxazepane** molecule have been identified in the reviewed literature. The biological activities reported are for its various derivatives. Therefore, a diagram representing a signaling pathway cannot be provided. Instead, a general experimental workflow for the synthesis and characterization of **1,4-Oxazepane** is presented below.



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Caption: General workflow for the synthesis and characterization of **1,4-Oxazepane**.

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